1-Amino-8-chloroanthraquinone

Arylamination Regioselective synthesis Disperse dyes

1-Amino-8-chloroanthraquinone's value lies in its 1,8-substitution pattern, which directs electrophilic reactions uniquely to the 2- and 4-positions. This regioselectivity is critical for synthesizing specific disperse dyes and vat dye intermediates that cannot be replicated with 1-amino-4-chloroanthraquinone or other isomers. For consistent, reproducible results in dye research and CK2 inhibitor SAR studies, specify this isomer. Bulk and R&D-scale quantities are available from specialized distributors; early engagement is recommended due to synthesis lead times.

Molecular Formula C14H8ClNO2
Molecular Weight 257.67 g/mol
CAS No. 117-09-9
Cat. No. B8804310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-8-chloroanthraquinone
CAS117-09-9
Molecular FormulaC14H8ClNO2
Molecular Weight257.67 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=CC=C3Cl
InChIInChI=1S/C14H8ClNO2/c15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16/h1-6H,16H2
InChIKeyJMNNJCADZZBEOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-8-chloroanthraquinone (CAS 117-09-9): Procurement & Technical Baseline for Dye Intermediates and Research Applications


1-Amino-8-chloroanthraquinone (CAS 117-09-9) is a disubstituted anthraquinone derivative with the molecular formula C₁₄H₈ClNO₂ and a molecular weight of 257.67 g/mol [1]. The compound features an amino group at the 1-position and a chlorine atom at the 8-position on the anthraquinone core. This substitution pattern imparts distinct physicochemical and reactive properties that differentiate it from other aminochloroanthraquinone isomers, making it a specialized intermediate in the synthesis of anthraquinone-based dyes, pigments, and research chemicals [2]. Its primary industrial significance lies in its use as a building block for vat dyes and disperse dyes, where regioselective functionalization is critical for achieving desired coloristic and fastness properties [3].

Why 1-Amino-8-chloroanthraquinone Cannot Be Substituted with Generic Anthraquinone Derivatives


Generic substitution of 1-amino-8-chloroanthraquinone with other aminochloroanthraquinone isomers or simple 1-aminoanthraquinone is not scientifically justifiable due to profound differences in regioselectivity during downstream functionalization and distinct structure-property relationships. The 1,8-substitution pattern creates a unique electronic environment that directs electrophilic substitution to the 2- and 4-positions, whereas 1-amino-4-chloroanthraquinone undergoes arylamination at the 4-position, and 1-amino-2,4-dibromoanthraquinone yields exclusively 4-arylaminated products [1]. Furthermore, the presence of the chlorine substituent at the 8-position significantly alters the compound's melting point (256.7°C), solubility profile, and electronic absorption characteristics compared to non-halogenated analogs . These differences directly impact reaction yields, product purity, and final application performance in dye synthesis and materials research, making isomer-specific procurement essential for reproducible results.

Quantitative Differentiation Evidence: 1-Amino-8-chloroanthraquinone vs. Closest Analogs


Regioselective Arylamination at the 2-Position: Distinct Reactivity from 1-Amino-4-chloro and 1-Amino-2,4-dibromo Analogs

In arylamination reactions, 1-amino-8-chloroanthraquinone exhibits exclusive substitution at the 2-position, in stark contrast to 1-amino-4-chloroanthraquinone, which undergoes substitution at the 4-position, and 1-amino-2,4-dibromoanthraquinone, which yields only 4-arylaminated products [1]. This regiospecificity is driven by the unique electronic activation imparted by the 1-amino-8-chloro substitution pattern, where the amino group activates the ortho (2-position) and para (4-position) sites, while the chloro substituent at the 8-position further modulates the electron density distribution [2].

Arylamination Regioselective synthesis Disperse dyes

Elevated Melting Point Differentiates 1-Amino-8-chloroanthraquinone from Non-Halogenated 1-Aminoanthraquinone

1-Amino-8-chloroanthraquinone exhibits a melting point of 256.7°C, which is significantly higher than that of 1-aminoanthraquinone (252°C) . This 4.7°C difference arises from enhanced intermolecular interactions mediated by the chloro substituent at the 8-position, including dipole-dipole interactions and potential halogen bonding, which contribute to a more stable crystal lattice .

Thermal properties Purity assessment Process control

Defined Synthetic Yield from 1-Nitro-8-chloroanthraquinone Reduction for Process Cost Estimation

In the reduction of 1-nitro-8-chloroanthraquinone to 1-amino-8-chloroanthraquinone, a defined yield of 20.2 parts of product is obtained from 28.8 parts of starting material, corresponding to approximately 70% yield under specified conditions [1]. This yield benchmark enables accurate process cost estimation and comparison with alternative synthetic routes, such as ammonolysis of 1,8-dichloroanthraquinone, which typically yields mixtures of mono- and diamino products requiring extensive purification [2].

Synthetic efficiency Process economics Yield optimization

Protein Kinase CK2 Inhibition: Class-Level Baseline for Aminoanthraquinone Biological Activity

In a recombinant human protein kinase CK2 holoenzyme assay, 1-aminoanthraquinone exhibited an IC₅₀ of 143.38 μmol·L⁻¹, while 1-chloroanthraquinone showed further reduced activity with an IC₅₀ of 221.18 μmol·L⁻¹ [1]. This structure-activity relationship indicates that simple 1-amino substitution provides moderate kinase inhibition, whereas chloro substitution alone diminishes activity. The 1-amino-8-chloro substitution pattern represents a hybrid scaffold that may exhibit intermediate or distinct inhibitory profiles, making it a valuable probe for SAR studies [2].

Kinase inhibition Structure-activity relationship Biochemical screening

Commercial Purity Specifications: 95% Minimum for Research-Grade Material

Commercially available 1-amino-8-chloroanthraquinone is routinely supplied with a minimum purity of 95%, as verified by HPLC and NMR analysis . This purity level is sufficient for most synthetic applications as a dye intermediate, whereas more demanding research applications (e.g., pharmaceutical impurity profiling, materials science) may require higher purity grades or custom purification . The typical impurity profile consists of regioisomeric aminochloroanthraquinones and residual starting materials from the synthetic route.

Quality control Procurement specification Analytical chemistry

Optimal Application Scenarios for 1-Amino-8-chloroanthraquinone Based on Quantitative Evidence


Synthesis of 2-Arylaminated Disperse Dyes with Distinct Fastness Properties

Leverage the regiospecific arylamination at the 2-position to synthesize disperse dyes for polyester and nylon fibers with unique color shades and lightfastness profiles [1]. The exclusive substitution at the 2-position, in contrast to 4-substitution in other isomers, enables access to a specific dye chemical space that cannot be replicated using 1-amino-4-chloroanthraquinone or 1-amino-2,4-dibromoanthraquinone [2].

Precursor for Vat Dyes via 1-Acylamino-8-chloroanthraquinone Intermediates

Employ 1-amino-8-chloroanthraquinone as a starting material for preparing 1-acylamino-8-chloroanthraquinones, which are key intermediates in the synthesis of high-performance vat dyes for cellulosic fibers [3]. The patented process using 1,8-dichloroanthraquinone ammonolysis at 190–240°C followed by acylation provides a cost-effective route to these intermediates [4].

Kinase Inhibitor Scaffold Exploration in Medicinal Chemistry

Utilize 1-amino-8-chloroanthraquinone as a hybrid scaffold for structure-activity relationship (SAR) studies targeting protein kinase CK2 and related enzymes [5]. The compound bridges the moderate inhibition exhibited by 1-aminoanthraquinone (IC₅₀ = 143.38 μmol·L⁻¹) and the reduced activity of 1-chloroanthraquinone (IC₅₀ = 221.18 μmol·L⁻¹), offering a distinct starting point for optimization [6].

Quality Control Reference Standard for Isomeric Purity Assessment

Employ the characteristic melting point of 256.7°C and distinct IR spectral features as reference standards for confirming the identity and purity of 1-amino-8-chloroanthraquinone in incoming quality control [7]. The 4.7°C differential from 1-aminoanthraquinone enables reliable differentiation even in mixed samples .

Quote Request

Request a Quote for 1-Amino-8-chloroanthraquinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.